Methyl 2-amino-5-methylhexanoate hydrochloride
Description
Methyl 2-amino-5-methylhexanoate hydrochloride is an α-amino ester hydrochloride characterized by a branched hexanoate backbone. Its structure includes a methyl ester group at the carboxyl terminus and a methyl substituent at the fifth carbon (C5), with an amino group at the second carbon (C2) protonated as a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-amino-5-methylhexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGWZSZECCTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methylhexanoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-amino-5-methylhexanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2-amino-5-methylhexanoic acid, methanol, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
Methyl 2-amino-5-methylhexanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Esters with Tert-Butyl Substituents
Example Compounds :
- tert-Butyl 2-amino-5-methylhexanoate (CAS 1543874-84-5)
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS 16948-36-0)
Key Differences :
- Steric Effects : The tert-butyl group in these analogs introduces significant steric bulk compared to the methyl ester in the target compound. This reduces solubility in polar solvents but enhances stability against hydrolysis .
- Synthetic Utility : tert-Butyl esters are often used as protecting groups in peptide synthesis, whereas methyl esters are more reactive toward nucleophilic substitution or enzymatic cleavage.
Data Comparison :
| Property | Methyl 2-amino-5-methylhexanoate HCl | tert-Butyl 2-amino-5-methylhexanoate |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ (inferred) | C₁₁H₂₁NO₂ (from CAS data) |
| Solubility (Polar Solvent) | Moderate (ester group) | Low (tert-butyl hinders solvation) |
| Stability to Hydrolysis | Moderate | High |
Ketone-Containing Analogs
Example Compound :
- 2-Hexanone, 1-amino-5-methyl-, hydrochloride (1:1) (CAS 2644740-06-5)
Key Differences :
Data Comparison :
| Property | Methyl 2-amino-5-methylhexanoate HCl | 2-Hexanone, 1-amino-5-methyl-, HCl |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₇H₁₆ClNO |
| Reactivity Profile | Ester hydrolysis, chiral resolution | Keto-enol tautomerism, Schiff base formation |
Branched-Chain Amino Alcohols
Example Compound :
- (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride
Key Differences :
- Functional Groups : Contains a hydroxyl (-OH) and ketone (-C=O) group instead of an ester. This enhances hydrogen-bonding capacity, impacting solubility and biological target interactions.
- Biological Activity: This compound is a known metalloprotein aminopeptidase inhibitor, suggesting that the hydroxyl and ketone groups are critical for enzyme binding. The methyl ester in the target compound may instead facilitate membrane permeability .
Heterocyclic Derivatives
Example Compound :
- (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Key Differences :
- Physicochemical Properties: Topological Polar Surface Area (TPSA): 60.2 Ų (higher than the target compound, likely due to heterocyclic oxygen and nitrogen atoms). Hydrogen Bonding: 2 donors vs. 1–2 donors in simpler esters, affecting solubility and bioavailability .
Biological Activity
Methyl 2-amino-5-methylhexanoate hydrochloride is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by a methyl ester group attached to a branched amino acid backbone. This structural configuration enhances its solubility and reactivity, making it a valuable compound in both synthetic and biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzymatic Reactions : The compound acts as a substrate for several enzymes, leading to the formation of active metabolites that can modulate cellular processes.
- Receptor Interaction : It has been shown to interact with specific receptors, potentially acting as an antagonist at certain sites. This interaction may have implications for treating neurodegenerative diseases due to its structural similarity to excitatory amino acids.
- Cellular Pathways : The compound may influence key signaling pathways, including those involved in apoptosis and cellular metabolism, by binding to target proteins or enzymes.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies indicate potential neuroprotective properties, which could be beneficial in the context of neurodegenerative disorders.
- Antimicrobial Properties : The compound may inhibit bacterial growth by interfering with essential metabolic pathways, suggesting possible applications in antibiotic development.
- Anticancer Activity : Preliminary research indicates that it might induce apoptosis in cancer cells through specific signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-methylhexanoic acid | C7H15N | Lacks the methyl ester functionality |
| Methyl 3-amino-5-methylhexanoate | C7H15N | Structural isomer with different amine position |
| (S)-Methyl 2-amino-4-methylpentanoate | C7H15N | Similar backbone but different side chains |
This compound's unique combination of functional groups allows for distinct interactions at receptor sites compared to these similar compounds, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuroprotection Study : A study demonstrated that this compound exhibited neuroprotective effects in vitro, showing promise as a treatment for conditions like Alzheimer's disease.
- Antimicrobial Activity : Research indicated that this compound could inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : Investigations into its anticancer properties revealed that it could induce apoptosis in MCF-7 breast cancer cells through modulation of apoptotic signaling pathways.
Q & A
Q. What synthetic routes are recommended for preparing Methyl 2-amino-5-methylhexanoate hydrochloride?
The synthesis typically involves esterification of 2-amino-5-methylhexanoic acid with methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄), followed by hydrochloride salt formation via HCl gas or concentrated hydrochloric acid. Protection of the amino group (e.g., tert-butoxycarbonyl, Boc) prior to esterification prevents undesired side reactions. Purification methods include recrystallization from ethanol/water mixtures or silica gel chromatography. Yield optimization requires strict control of reaction temperature (0–5°C during HCl addition) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the methyl ester (~3.6 ppm) and ammonium proton (~8.2 ppm).
- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (expected [M+H]⁺ ≈ 194.1 Da).
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (210 nm) assess purity (>98% required for pharmacological studies).
- Karl Fischer titration : Determines hygroscopicity and water content (<0.5% w/w recommended for stability) .
Q. What safety protocols are essential for handling this compound?
- PPE : NIOSH-approved N95 respirators, nitrile gloves (tested for HCl compatibility), and chemical goggles .
- Ventilation : Use fume hoods with ≥100 fpm face velocity during weighing and reactions.
- Spill management : Neutralize with sodium bicarbonate, absorb via vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of the L/D-isomers?
Employ asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) during the precursor ketone reduction. Chiral HPLC (Chiralpak IC-3 column, 0.1% trifluoroacetic acid in hexane/isopropanol) resolves enantiomers, with validation via polarimetry ([α]D²⁵ ≈ +12° for L-form). Dynamic kinetic resolution under basic conditions may further enhance enantiomeric excess (>99%) .
Q. What strategies mitigate hydrolysis of the methyl ester in aqueous buffers during bioassays?
- pH control : Use citrate buffers (pH 3.5–4.0) to slow ester hydrolysis.
- Temperature : Store solutions at 2–8°C and avoid freeze-thaw cycles .
- Stabilizers : Add 0.1% w/v ascorbic acid to scavenge free radicals. Monitor degradation via UPLC-MS (e.g., Waters ACQUITY BEH C18, 1.7 µm) at 0, 24, and 48 hours .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Conduct pharmacokinetic studies to evaluate:
- Bioavailability : Oral vs. intravenous administration in rodent models, quantified via LC-MS/MS (LLOQ ≈ 5 ng/mL).
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify primary metabolites (e.g., hydrolyzed carboxylic acid).
- Protein binding : Equilibrium dialysis assesses plasma protein interaction (e.g., >90% binding reduces free drug concentration) .
Methodological Considerations
Q. What experimental designs optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary methanol/HCl molar ratios (1:1.2–1:1.5) and reaction time (12–24 hr) to identify optimal conditions.
- Continuous flow chemistry : Reduces side reactions via precise temperature control (40°C ± 1°C) and rapid mixing.
- In-line FTIR : Monomers esterification in real-time .
Q. How can degradation products be identified and quantified?
- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).
- HRMS/MS : Identifies degradation markers (e.g., demethylated or oxidized species).
- QbD (Quality by Design) : Establish a design space for storage stability (RH ≤30%, 25°C) using ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
